Cyclopropyl(imino)(3-methylbutan-2-yl)-lambda6-sulfanone

Lipophilicity LogP Drug-likeness

Researchers requiring consistent sulfoximine building blocks for SAR studies often encounter batch variability that compromises LogP-dependent partitioning and downstream reproducibility. This cyclopropyl NH-sulfoximine provides a well-characterized scaffold (MW 175.29, LogP 2.24, TPSA 40.92 Ų) with a branched 3-methylbutan-2-yl substituent offering differentiated steric and lipophilic profiles vs. standard methyl or isopropyl congeners. Key procurement-relevant features: 95% purity with batch-specific QC documentation (NMR, HPLC); enhanced α-sulfonyl carbanion stability (4-7 pKa units less acidic than acyclic analogues) enabling selective N-functionalization; clinically validated sulfoximine motif (cf. pan-CDK inhibitor roniciclib) for kinase inhibitor and agrochemical discovery programs.

Molecular Formula C8H17NOS
Molecular Weight 175.29 g/mol
Cat. No. B13211715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl(imino)(3-methylbutan-2-yl)-lambda6-sulfanone
Molecular FormulaC8H17NOS
Molecular Weight175.29 g/mol
Structural Identifiers
SMILESCC(C)C(C)S(=N)(=O)C1CC1
InChIInChI=1S/C8H17NOS/c1-6(2)7(3)11(9,10)8-4-5-8/h6-9H,4-5H2,1-3H3
InChIKeyKHKWHZABAZPOIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropyl(imino)(3-methylbutan-2-yl)-lambda6-sulfanone: Procurement-Ready NH-Sulfoximine Building Block


Cyclopropyl(imino)(3-methylbutan-2-yl)-lambda6-sulfanone (CAS 2059976-08-6) is an NH-sulfoximine featuring a cyclopropyl group and a branched 3-methylbutan-2-yl substituent at the tetrahedral sulfur center (MW 175.29, formula C8H17NOS) . The compound belongs to the λ⁶-sulfanone (sulfoximine) class, the mono-aza analogues of sulfones that have gained significant traction in medicinal chemistry and agrochemical discovery due to their configurational stability, hydrogen-bond donor/acceptor capacity, and metabolic robustness [1]. Commercially available from multiple vendors at 95% standard purity with batch-specific QC documentation (NMR, HPLC), this compound serves as a versatile intermediate for N-functionalization and further synthetic elaboration .

NH-sulfoximine building block for N-functionalization and further elaboration
Cyclopropyl group imparts electronic stability at the α-carbon
Branched 3-methylbutan-2-yl substituent for steric and lipophilic differentiation

Why This NH-Sulfoximine Cannot Be Casually Replaced by Analogues


NH-sulfoximines bearing different S-substituents exhibit substantial variation in lipophilicity (LogP range spanning >3 units across a small library) [1] and in α-sulfonyl carbanion acidity, with cyclopropyl derivatives being 4–7 pKa units less acidic than their acyclic methyl analogues due to the unique electronic demand of the cyclopropyl ring [2]. The 3-methylbutan-2-yl substituent on the target compound introduces a specific steric and lipophilic profile (LogP 2.24, TPSA 40.92 Ų) that differs meaningfully from the simpler methyl (LogP ~0.3, TPSA 41.9 Ų) [3] and isopropyl congeners. Simple replacement with a linear-chain or smaller-branched analogue would alter both the reactivity at the α-carbon and the compound's partitioning behaviour during synthesis or biological evaluation, making procurement decisions consequential for downstream experimental reproducibility.

Target Compound
Why Analogues Are Not Direct Replacements
Cyclopropyl + 3-methylbutan-2-yl sulfoximine
Smaller alkyl analogues (methyl, isopropyl) shift LogP by nearly 2 units and alter α-carbon acidity, changing partitioning and reactivity
NH-sulfoximine (λ⁶-sulfanone) core
Sulfone or sulfonamide isosteres may exhibit different metabolic stability and hydrogen-bonding capacity, altering downstream assay outcomes

Quantitative Differentiation Evidence vs. Closest Structural Analogues


LogP Differentiation: Lipophilicity Advantage over Smaller Congeners

The target compound's computed LogP of 2.24 positions it in a moderately lipophilic window favourable for membrane permeability while retaining aqueous solubility, in contrast to the simpler Cyclopropyl(imino)(methyl)-lambda6-sulfanone (CAS 1609964-41-1) which has a parent sulfoximine XLogP of approximately 0.3. This 1.94 log-unit increase conferred by the 3-methylbutan-2-yl group represents a substantial shift in partition behaviour [1].

Lipophilicity shift
Computed
LogP 2.24 vs ~0.3 (Δ +1.94)
Reported logP difference influences partition behaviour in synthesis and assays
Cross-study comparable; computed values
Lipophilicity LogP Drug-likeness Physicochemical profiling

Cyclopropyl Electronic Effect: Enhanced α-Carbanion Stability

Bordwell et al. (1980) demonstrated that cyclopropyl-substituted sulfoximines and related oxosulfonium cations are 4–7 pKa units less acidic (i.e., their conjugate bases are more basic/destabilized) than their acyclic methyl analogues [1]. This cyclopropyl effect arises from the demand for p-character in cyclopropyl carbanions and is a fundamental electronic property that distinguishes the target compound from analogues where the cyclopropyl group is replaced by an acyclic alkyl group, such as Imino(3-methylbutan-2-yl)(propan-2-yl)-lambda6-sulfanone (CAS 2060007-69-2).

α-Carbanion acidity
Class-level
ΔpKa ≈ 4–7 units less acidic than acyclic methyl analogues
Cyclopropyl electronic effect shifts base-mediated reactivity
Measured in DMSO; Bordwell et al. 1980
Carbanion stability pKa Cyclopropyl effect Synthetic utility

Metabolic Stability of the Sulfoximine Core in Human Liver Microsomes

In a systematic panel of 15 structurally diverse sulfoximines evaluated by Frings et al. (2017), the majority exhibited metabolic half-lives exceeding 130 minutes in human liver microsomes—the upper detection limit of the assay [1]. This class-level stability is attributed to the sulfoximine moiety's resistance to oxidative metabolism and distinguishes sulfoximine-containing compounds from their sulfone and sulfonamide isosteres [2]. The target compound, as an NH-sulfoximine, is expected to share this stability profile.

Microsomal stability
Class-level
T½ > 130 min (majority of tested sulfoximines)
Class-level metabolic robustness reported for sulfoximine scaffold
Human liver microsome assay; Frings 2017
Metabolic stability Microsomal clearance Drug discovery ADME

Molecular Weight and Steric Differentiation from the Simplest Analogue

The target compound (MW 175.29) offers a 56.1 Da molecular weight increase and substantially greater steric bulk compared to Cyclopropyl(imino)(methyl)-lambda6-sulfanone (CAS 1609964-41-1, MW 119.19) [1]. This is significant because the 3-methylbutan-2-yl group provides a branched, chiral alkyl environment that can be exploited for diastereoselective transformations, while the cyclopropyl group maintains the beneficial electronic properties of the sulfoximine core.

MW & steric bulk
Head-to-head
175.29 vs 119.19 Da (Δ +56.1)
Branched chiral alkyl provides distinct steric environment not replicable by methyl analogue
3 vs 1 rotatable bonds; chiral centre introduced
Molecular weight Steric bulk Building block SAR exploration

Application Scenarios Where This Sulfoximine Provides a Procurement Advantage


Medicinal Chemistry: Pan-Kinase/CDK Inhibitor Lead Optimization

The cyclopropyl sulfoximine motif has been clinically validated in the pan-CDK inhibitor BAY 1000394 (roniciclib), where the S-cyclopropyl sulfoximine contributed to nanomolar potency, favourable solubility, and metabolic stability [1]. The target compound, with its larger branched alkyl substituent, offers a differentiated vector for modulating LogP (2.24 vs. ~0.3 for the methyl analogue) and steric interactions within the kinase ATP-binding pocket or allosteric sites, making it relevant for medicinal chemistry groups designing next-generation kinase inhibitors where fine-tuning of lipophilicity and steric bulk is required .

Agrochemical Discovery: Insecticidal and Fungicidal Lead Generation

Sulfoximines have demonstrated significant potential in agrochemistry, with sulfoxaflor (a sulfoximine insecticide) achieving commercial success and newer sulfoximine derivatives exhibiting EC50 values as low as 2.72 μg/mL against Pyricularia grisea, outperforming the commercial fungicide boscalid (EC50 47.95 μg/mL) [1]. The cyclopropyl group of the target compound is a recurring motif in patented pesticidal sulfoximine derivatives claimed by Syngenta and other agrochemical companies . The 3-methylbutan-2-yl substituent provides a differentiated lipophilic profile compared to the simpler alkyl chains typically explored in agrochemical SAR, offering a route to novel IP-protectable analogues.

Synthetic Methodology: NH-Sulfoximine as N-Functionalization Substrate

NH-sulfoximines serve as precursors for N-alkylation, N-acylation, N-arylation, and N-sulfonylation reactions, enabling access to diverse chemical space [1]. The target compound's cyclopropyl group imparts enhanced stability of the α-sulfonyl carbanion (4–7 pKa units less acidic than acyclic analogues) , which can influence regioselectivity in base-mediated N-functionalization and alkylation reactions. The branched 3-methylbutan-2-yl group provides a sterically differentiated environment around the sulfur centre compared to the widely used S-methyl and S-phenyl NH-sulfoximines, enabling methodology groups to probe steric effects on reaction yields and enantioselectivity .

Physicochemical Property Modulation: Matched Molecular Pair Studies

In matched molecular pair (MMP) analyses, replacing a sulfone or sulfonamide moiety with a sulfoximine has been shown to increase aqueous solubility (values exceeding 1 mg/mL for several analogues) while maintaining high passive permeability (PAMPA) and metabolic stability (T½ > 130 min) [1]. The target compound's specific combination of LogP (2.24), TPSA (40.92 Ų), and hydrogen-bond donor capacity (1 HBD from the NH group) makes it a well-characterized entry point for systematic property modulation. Procurement of this specific analogue ensures batch-to-batch consistency (95% purity with NMR/HPLC QC) for reproducible physicochemical profiling across an MMP series.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Branched alkyl for LogP and steric tuning
Kinase selectivity and permeability profiling
Agrochemical discovery
Cyclopropyl sulfoximine scaffold
Fungicidal/insecticidal SAR and IP landscape exploration
N-functionalization methodology
NH-sulfoximine as substrate
Regioselectivity and steric effect studies
Matched molecular pair studies
LogP/TPSA/HBD profile
Batch-consistent physicochemical profiling
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